molecular formula C9H17NO B2828204 4-(Piperidin-1-yl)butan-2-one CAS No. 16635-03-3; 6631-71-6

4-(Piperidin-1-yl)butan-2-one

Cat. No.: B2828204
CAS No.: 16635-03-3; 6631-71-6
M. Wt: 155.241
InChI Key: MSKZPGQVBNOLON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Piperidin-1-yl)butan-2-one is a ketone derivative featuring a piperidine ring attached to the butan-2-one backbone. Its molecular formula is C₉H₁₅NO, with a molecular weight of 153.22 g/mol. Piperidine derivatives are widely utilized in pharmaceutical and agrochemical research due to their bioactivity and structural versatility. Such compounds often serve as intermediates in drug development, particularly for central nervous system (CNS) agents or opioid analogs .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-piperidin-1-ylbutan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO/c1-9(11)5-8-10-6-3-2-4-7-10/h2-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSKZPGQVBNOLON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCN1CCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16635-03-3
Record name 4-(piperidin-1-yl)butan-2-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues of Butan-2-one Derivatives

The following table summarizes key butan-2-one derivatives with distinct substituents, their applications, and biological activities:

Compound Name Substituent Molecular Formula Applications Key Findings
4-(Piperidin-1-yl)butan-2-one Piperidin-1-yl C₉H₁₅NO Pharmaceutical intermediate Potential synthetic intermediate for opioid analogs and CNS drugs .
4-(Phenylsulfanyl)butan-2-one Phenylsulfanyl C₁₀H₁₀OS Cosmeceuticals Non-competitive tyrosinase inhibitor; suppresses melanogenesis in vitro (IC₅₀ < 50 µM) and in zebrafish models. Outperforms arbutin and PTU in melanin reduction .
4-(4-Hydroxyphenyl)butan-2-one 4-Hydroxyphenyl C₁₀H₁₀O₂ Fragrances Regulated by IFRA for safe use in cosmetics (max 0.1–0.5% concentration depending on product category) .
4-(4-Methylphenyl)-2-butanone 4-Methylphenyl C₁₁H₁₄O Research chemical Limited bioactivity data; structural analog for synthetic studies .
4-(Quinoxalin-2-yl)butan-2-one Quinoxalin-2-yl C₁₂H₁₂N₂O Medicinal chemistry Potential scaffold for anticancer or antimicrobial agents; no direct activity data provided .
4-(Phenylsulfanyl)butan-2-one
  • Mechanism: Inhibits tyrosinase activity (non-competitive), reducing melanin synthesis by downregulating MITF, Trp-1, Trp-2, and GP100 proteins .
  • Safety: Low cytotoxicity (cell viability >90% at 50 µM in B16-F10 melanoma cells) .
  • Applications : Superior to arbutin in skin whitening; suitable for medical cosmetology .
4-(4-Hydroxyphenyl)butan-2-one
  • Maximum concentrations range from 0.1% (leave-on products) to 0.5% (rinse-off products) .
Piperidine Derivatives (e.g., this compound)
  • Synthetic Utility : Used in coupling reactions to generate bioactive molecules, such as MK45 (a pyridinyl-piperazine derivative) and opioid precursors .
  • Pharmacological Potential: Piperidine moieties enhance blood-brain barrier penetration, making them relevant for CNS-targeting drugs .

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